2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine
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Overview
Description
2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C9H20N2O. It is a derivative of morpholine, a heterocyclic amine that is commonly used in organic synthesis and as a building block for various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine typically involves the reaction of 5-ethyl-2-methylmorpholine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylmorpholin-2-yl)ethan-1-amine
- 2-(2-Methylmorpholin-4-yl)ethan-1-amine
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
Uniqueness
2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-(5-ethyl-2-methylmorpholin-4-yl)ethanamine |
InChI |
InChI=1S/C9H20N2O/c1-3-9-7-12-8(2)6-11(9)5-4-10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
HWNBJLVLQVFJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(CN1CCN)C |
Origin of Product |
United States |
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